molecular formula C8H8F2O B3339824 (1R)-1-(2,4-difluorophenyl)ethan-1-ol CAS No. 126534-35-8

(1R)-1-(2,4-difluorophenyl)ethan-1-ol

Cat. No.: B3339824
CAS No.: 126534-35-8
M. Wt: 158.14 g/mol
InChI Key: KUBJARHKXBDGAA-RXMQYKEDSA-N
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Description

(1R)-1-(2,4-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4-difluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2,4-difluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (2,4-difluorophenyl)acetone.

    Reduction: Further reduction can yield the corresponding alkane, (2,4-difluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Tosyl chloride for conversion to tosylate, followed by nucleophilic substitution.

Major Products:

    Oxidation: (2,4-difluorophenyl)acetone

    Reduction: (2,4-difluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R)-1-(2,4-difluorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-difluorophenyl)ethan-1-ol and its derivatives depends on their specific molecular targets. In general, these compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • (S)-1-(2-Fluorophenyl)ethanol
  • 1-(2,4-Difluorophenyl)ethane
  • (2,4-Difluorophenyl)acetone

Comparison:

  • (S)-1-(2-Fluorophenyl)ethanol differs in the position and number of fluorine atoms, which can affect its reactivity and biological activity.
  • 1-(2,4-Difluorophenyl)ethane lacks the hydroxyl group, making it less reactive in certain chemical transformations.
  • (2,4-Difluorophenyl)acetone is a ketone rather than an alcohol, leading to different chemical behavior and applications.

Properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBJARHKXBDGAA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254573
Record name Benzenemethanol, 2,4-difluoro-α-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-35-8
Record name Benzenemethanol, 2,4-difluoro-α-methyl-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,4-difluoro-α-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,4-difluorophenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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